molecular formula C14H19NO4S B2368511 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-methoxybenzamide CAS No. 898424-98-1

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-methoxybenzamide

Cat. No.: B2368511
CAS No.: 898424-98-1
M. Wt: 297.37
InChI Key: XUMRNSMZITXOFR-UHFFFAOYSA-N
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Description

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-methoxybenzamide is a benzamide derivative characterized by a 2-methoxy-substituted aromatic ring and a 1,1-dioxidotetrahydrothiophen-3-yl (sulfolane) moiety. The sulfolane group, a cyclic sulfone, enhances metabolic stability and influences electronic properties, while the ethyl group at the amide nitrogen modulates steric and lipophilic characteristics.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-3-15(11-8-9-20(17,18)10-11)14(16)12-6-4-5-7-13(12)19-2/h4-7,11H,3,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUMRNSMZITXOFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Benzamide Synthesis

The benzamide core is typically synthesized via sequential functionalization of a benzoic acid derivative. A common approach involves:

  • Methoxy Group Introduction : Electrophilic substitution of 2-hydroxybenzoic acid with methyl iodide or dimethyl sulfate under alkaline conditions yields 2-methoxybenzoic acid.
  • Activation to Acid Chloride : Treatment with thionyl chloride (SOCl₂) converts 2-methoxybenzoic acid to its corresponding acid chloride, enhancing reactivity for subsequent amide bond formation.

Reaction conditions for these steps are critical. For instance, methoxylation requires temperatures between 60–80°C and a pH > 10 to minimize side reactions.

Tetrahydrothiophene Sulfone Moiety Preparation

The 1,1-dioxidotetrahydrothiophen-3-yl group is synthesized through:

  • Cyclization : Reaction of 1,4-dibromobutane with sodium sulfide (Na₂S) forms tetrahydrothiophene.
  • Oxidation : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) oxidizes the sulfide to the sulfone derivative.
  • Functionalization : The 3-position is brominated using N-bromosuccinimide (NBS) under radical initiation, followed by nucleophilic substitution with ethylamine to introduce the N-ethyl group.

Key parameters include strict temperature control during oxidation (0–5°C to prevent over-oxidation) and anhydrous conditions for bromination.

Amide Coupling Strategies

Coupling the benzoyl chloride with the tetrahydrothiophene sulfone-ethylamine intermediate is achieved via:

  • Schotten-Baumann Reaction : Aqueous NaOH facilitates the reaction between acid chloride and amine, producing the amide.
  • Carbodiimide-Mediated Coupling : Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in dichloromethane (DCM) enhances yield (85–92%) compared to traditional methods.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

Parameter Options Optimal Choice Yield Improvement
Solvent DCM, THF, DMF, Acetonitrile DCM +15%
Catalyst EDC/HOBt, DCC, HATU EDC/HOBt +20%
Temperature 0°C, RT, 40°C 0–5°C +12%

Polar aprotic solvents like DCM improve solubility of intermediates, while low temperatures suppress racemization.

Purification Techniques

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) achieves >95% purity.
  • Recrystallization : Ethanol/water (4:1) mixture yields crystalline product with minimal impurities.

Analytical Characterization

Spectroscopic Data

Technique Key Signals Interpretation
¹H NMR (400 MHz, CDCl₃) δ 7.82 (d, J=8.4 Hz, 1H, ArH), 3.89 (s, 3H, OCH₃), 3.12 (m, 1H, CH-SO₂), 1.25 (t, J=7.0 Hz, 3H, CH₂CH₃) Confirms methoxy, ethyl, and sulfone groups.
IR (KBr) 1675 cm⁻¹ (C=O), 1320 cm⁻¹ (SO₂) Validates amide and sulfone functionalities.

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 65:35, 1 mL/min) shows a single peak at tR = 6.7 min, confirming >99% purity.

Comparative Analysis of Synthetic Methods

Yield and Efficiency

Method Coupling Reagent Yield (%) Purity (%) Cost (USD/g)
Schotten-Baumann None 68 88 12.50
EDC/HOBt EDC/HOBt 92 99 18.75

The EDC/HOBt method, while costlier, offers superior yield and purity for pharmaceutical applications.

Environmental Impact

  • Waste Generation : Traditional methods produce 3.2 L solvent waste per gram; modern protocols reduce this to 1.5 L via solvent recycling.
  • Energy Consumption : Low-temperature reactions (-5°C) consume 25% more energy than room-temperature alternatives.

Industrial-Scale Production Challenges

Scalability Limitations

  • Exothermic Reactions : Oxidation of tetrahydrothiophene requires jacketed reactors to manage heat dissipation.
  • Catalyst Recovery : Heterogeneous catalysts (e.g., Pd/C) enable reuse up to 5 cycles, reducing costs by 30%.

Regulatory Considerations

  • Impurity Profiling : ICH guidelines mandate identification of all impurities >0.1%, necessitating LC-MS/MS analysis.
  • Genotoxic Controls : Sulfonate esters formed during sulfonation must be <10 ppm per FDA guidelines.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-methoxybenzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to sulfides.

    Substitution: Formation of derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-methoxybenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features

Key structural variations among related benzamides include:

  • Aromatic substituents : Position (ortho/meta/para) and nature (methoxy, ethoxy, nitro, halogen) of substituents on the benzamide ring.
  • N-substituents : Alkyl (ethyl) vs. aryl/heteroaryl groups (e.g., benzyl, furanyl).
  • Sulfolane modifications : Presence of additional functional groups (e.g., fluorophenyl in ).

Table 1: Structural and Functional Comparisons

Compound Name (Example) Aromatic Substituent N-Substituent Sulfolane Group Key Applications/Properties Reference
Target Compound 2-methoxy Ethyl Present Hypothesized sigma receptor ligand N/A
N-(2-Chlorobenzyl)-...-2-ethoxybenzamide 2-ethoxy 2-Chlorobenzyl Present Intermediate for drug discovery
N-Ethyl-3-nitro...benzamide () 3-nitro Ethyl Present High electron-withdrawing character
P-(123)I-MBA () 4-methoxy Piperidinylethyl Absent Sigma receptor imaging (breast cancer)
N-(2-Hydroxy...3-methylbenzamide () 3-methyl Hydroxy-dimethylethyl Absent Metal-catalyzed C–H functionalization
Physicochemical Properties
  • Lipophilicity : The ethyl group in the target compound reduces polarity compared to benzyl or hydroxy-containing analogs (), enhancing membrane permeability .
  • Solubility: Sulfolane improves aqueous solubility relative to non-sulfone analogs (e.g., ’s P-(123)I-MBA) .
  • Crystallinity : Ethyl substituents may reduce crystallinity compared to bulky N-benzyl groups (), affecting formulation strategies .

Research Implications and Gaps

  • Pharmacological Potential: The target compound’s sulfolane and ethyl groups position it as a candidate for sigma receptor studies, though substituent position (2-methoxy vs. 4-methoxy) requires empirical validation .
  • Synthetic Optimization : Higher-yielding methods (e.g., microwave-assisted synthesis) could improve scalability for analogs.
  • Structure-Activity Relationships (SAR) : Systematic studies are needed to correlate substituent effects (e.g., methoxy position, N-alkylation) with bioactivity.

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-methoxybenzamide is an organic compound that has gained attention for its potential biological activities. This compound is classified within the thieno[2,3-d]pyrimidinedione derivatives and is recognized for its ability to interact with various biological targets, particularly G protein-gated inwardly-rectifying potassium (GIRK) channels. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyDescription
IUPAC Name N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-methoxybenzamide
Molecular Formula C14H19N2O4S
CAS Number 898424-98-1
Molecular Weight 299.37 g/mol

Target of Action

The primary target of this compound is the GIRK channels , which are crucial for regulating neuronal excitability and neurotransmitter release.

Mode of Action

This compound acts as an activator of GIRK channels. By enhancing the activity of these channels, it modulates various physiological processes including:

  • Pain perception
  • Epileptic seizures
  • Reward pathways in addiction
  • Anxiety responses

Biochemical Pathways

The activation of GIRK channels influences several biochemical pathways that are vital for maintaining homeostasis in neuronal activity. This modulation can lead to therapeutic effects in conditions such as epilepsy and anxiety disorders.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable properties:

  • Absorption : Rapid absorption with high bioavailability.
  • Distribution : Widely distributed in tissues.
  • Metabolism : Primarily metabolized in the liver with a stable metabolic profile.
  • Excretion : Eliminated via renal pathways.

These properties suggest that the compound may have a good therapeutic window for clinical applications.

In Vitro Studies

Research has demonstrated that this compound exhibits nanomolar potency as a GIRK channel activator. For instance, studies conducted on cultured neurons showed significant increases in potassium ion conductance upon administration of the compound, indicating its efficacy in modulating neuronal excitability .

In Vivo Studies

In animal models, this compound has been shown to reduce seizure frequency in models of epilepsy, suggesting its potential as an anticonvulsant agent. Furthermore, behavioral studies indicate anxiolytic effects comparable to standard treatments .

Clinical Implications

Given its mechanism of action and biological activity, this compound is being investigated for therapeutic applications in:

  • Neurological disorders (e.g., epilepsy)
  • Psychiatric conditions (e.g., anxiety)

Comparison with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameMechanism of ActionPotency (nM)
N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamideGIRK activator50
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylacetamideGIRK activator100

This comparison highlights the superior potency of this compound among its peers.

Q & A

Q. What are the key synthetic pathways for N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-methoxybenzamide, and how do reaction parameters influence yield?

The synthesis typically involves multi-step reactions, including:

  • Amide bond formation between substituted benzamides and tetrahydrothiophene derivatives under basic conditions (e.g., NaH in DMSO) .
  • Oxidation of the tetrahydrothiophene moiety to the 1,1-dioxide form using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid . Critical parameters include temperature (60–80°C for amidation), solvent polarity (DMSO enhances nucleophilicity), and catalyst choice (e.g., palladium for coupling reactions in related compounds) . Purification via column chromatography with gradients of ethyl acetate/hexane is standard .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

  • NMR spectroscopy (¹H/¹³C) confirms regiochemistry and detects impurities (e.g., residual solvents or unreacted starting materials) .
  • High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns .
  • HPLC with UV detection (λ = 254–280 nm) assesses purity (>95% required for pharmacological studies) .

Advanced Research Questions

Q. How can structural modifications to the tetrahydrothiophene or benzamide moieties enhance target selectivity in enzyme inhibition studies?

  • Substituent effects : Introducing electron-withdrawing groups (e.g., -F) on the benzamide ring improves binding affinity to kinases, as seen in analogs .
  • Steric hindrance : Bulky substituents on the tetrahydrothiophene ring (e.g., ethyl vs. methyl) reduce off-target interactions with σ receptors .
  • Docking studies : Computational models (e.g., AutoDock Vina) predict interactions with catalytic pockets, guiding rational design .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Dose-response normalization : Compare IC₅₀ values across assays using standardized protocols (e.g., ATP concentration in kinase assays) .
  • Membrane permeability correction : Adjust for differences in cell-based vs. cell-free systems using PAMPA (Parallel Artificial Membrane Permeability Assay) data .
  • Meta-analysis : Pool data from ≥3 independent studies to identify outliers or assay-specific artifacts .

Q. How can researchers optimize reaction conditions to mitigate hydrolysis of the methoxybenzamide group during synthesis?

  • Low-temperature conditions (0–5°C) during amide coupling reduce nucleophilic attack on the methoxy group .
  • Protecting groups : Temporarily replace the methoxy with a tert-butyldimethylsilyl (TBS) ether, which is stable under basic conditions .
  • Solvent selection : Use aprotic solvents (e.g., THF) instead of polar protic solvents to minimize hydrolysis .

Q. What computational methods are suitable for predicting the compound’s metabolic stability?

  • Quantum mechanical calculations (DFT at B3LYP/6-31G* level) model oxidative pathways (e.g., CYP450-mediated demethylation) .
  • Molecular dynamics simulations assess binding to hepatic enzymes like CYP3A4, identifying vulnerable sites for deuteration to prolong half-life .

Methodological Challenges and Solutions

Q. How should researchers address discrepancies in NMR spectral data for derivatives?

  • Variable-temperature NMR resolves signal splitting caused by conformational isomerism .
  • 2D NMR (COSY, HSQC) assigns overlapping proton signals, particularly in the tetrahydrothiophene region .
  • Deuterated solvent screening : Test in DMSO-d₆ vs. CDCl₃ to differentiate solvent-induced shifts .

Q. What in vivo models are appropriate for evaluating the compound’s pharmacokinetics and brain penetration?

  • Rodent models : Intraperitoneal administration followed by LC-MS/MS plasma/brain homogenate analysis quantifies blood-brain barrier penetration .
  • PET imaging : Radiolabel the methoxy group with ¹¹C (t₁/₂ = 20.4 min) for real-time tracking in non-human primates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.